REACTION_SMILES
|
[CH3:1][O:2][C:3]([c:4]1[cH:5][cH:6][c:7]([O:10][CH:11]2[CH2:12][CH2:13][N:14]([C:17](=[O:18])[CH:19]3[CH2:20][CH2:21]3)[CH2:15][CH2:16]2)[cH:8][cH:9]1)=[O:22].[CH3:25][OH:26].[Na+:24].[OH-:23]>>[O:2]=[C:3]([c:4]1[cH:5][cH:6][c:7]([O:10][CH:11]2[CH2:12][CH2:13][N:14]([C:17](=[O:18])[CH:19]3[CH2:20][CH2:21]3)[CH2:15][CH2:16]2)[cH:8][cH:9]1)[OH:22]
|
Name
|
COC(=O)c1ccc(OC2CCN(C(=O)C3CC3)CC2)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1ccc(OC2CCN(C(=O)C3CC3)CC2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)c1ccc(OC2CCN(C(=O)C3CC3)CC2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |